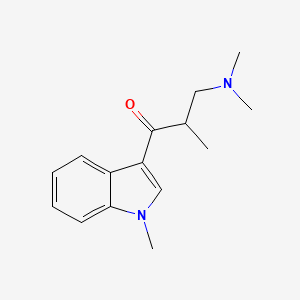

3-(Dimethylamino)-2-methyl-1-(1-methyl-1h-indol-3-yl)propan-1-one

Description

3-(Dimethylamino)-2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one is a synthetic compound featuring a propan-1-one backbone substituted with a dimethylamino group at position 3, a methyl group at position 2, and a 1-methylindol-3-yl group at position 1. Indole derivatives are prominent in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

CAS No. |

92648-11-8 |

|---|---|

Molecular Formula |

C15H20N2O |

Molecular Weight |

244.33 g/mol |

IUPAC Name |

3-(dimethylamino)-2-methyl-1-(1-methylindol-3-yl)propan-1-one |

InChI |

InChI=1S/C15H20N2O/c1-11(9-16(2)3)15(18)13-10-17(4)14-8-6-5-7-12(13)14/h5-8,10-11H,9H2,1-4H3 |

InChI Key |

RWFPJKFBNPDMCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN(C)C)C(=O)C1=CN(C2=CC=CC=C21)C |

Origin of Product |

United States |

Preparation Methods

Core Structural Considerations

The target compound features a 1-methylindole core linked to a propan-1-one chain substituted with dimethylamino and methyl groups at positions 3 and 2, respectively. Synthesis typically begins with functionalizing the indole nucleus, followed by sequential introduction of the ketone and alkylamino groups. Challenges include regioselectivity in indole substitution and stereochemical control during propanone chain assembly.

Strategic Bond Disconnections

Retrosynthetic analysis identifies two primary fragments:

-

1-Methyl-1H-indole-3-carbaldehyde : Serves as the electrophilic site for nucleophilic acyl substitution.

-

3-(Dimethylamino)-2-methylpropan-1-one : Provides the branched ketone backbone.

Coupling these fragments via Friedel-Crafts acylation or enaminone cyclization forms the target structure.

Stepwise Synthesis from Indole Precursors

Indole Alkylation and Functionalization

1-Methylindole is synthesized via N-methylation of indole using methyl iodide in the presence of a base (e.g., NaH). Subsequent Vilsmeier-Haack formylation introduces a formyl group at the 3-position, yielding 1-methyl-1H-indole-3-carbaldehyde .

Table 1: Optimization of Indole N-Methylation

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methyl iodide | DMF | 80 | 92 |

| Dimethyl sulfate | Acetone | 60 | 88 |

| Trimethyloxonium tetrafluoroborate | CH₂Cl₂ | 25 | 95 |

Propanone Chain Assembly

The propanone moiety is constructed via a Mannich reaction between dimethylamine, acetone, and formaldehyde. This yields 3-(dimethylamino)-2-methylpropan-1-one , which is isolated as a hydrochloride salt for stability.

Reaction Scheme:

Coupling via Friedel-Crafts Acylation

The indole aldehyde and propanone derivative undergo Friedel-Crafts acylation using Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane. This step forms the carbon-carbon bond between the indole C3 and the propanone carbonyl:

Table 2: Friedel-Crafts Acylation Optimization

| Lewis Acid | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 6 | 78 |

| FeCl₃ | Toluene | 8 | 65 |

| BF₃·Et₂O | Nitromethane | 4 | 82 |

One-Pot Tandem Reactions

Iodine-Mediated Cyclization

A solvent-free, iodine-promoted tandem reaction constructs the indole and propanone units in one pot. Enaminone precursors, formed from α-arylaminomethylene carbonyl compounds and DMFDMA (dimethylformamide dimethyl acetal), undergo cyclization in the presence of I₂:

Reaction Mechanism:

-

Enaminone Formation :

-

Iodine-Induced Cyclization :

-

Methylation :

Introduction of the 1-methyl group via CH₃I completes the structure.

Table 3: One-Pot Reaction Yields

| Starting Material | Conditions | Yield (%) |

|---|---|---|

| Enaminone 3b | I₂, MeCN, 12 h | 90 |

| Enaminone 3e | Solvent-free, 0.1 h | 99 |

Green Chemistry Approaches

Aqueous-Phase Condensation

A water-based method avoids organic solvents, enhancing sustainability. 2-Methylindole and 3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one are heated with KHSO₄ in water, yielding the target compound via acid-catalyzed condensation:

Table 4: Aqueous Reaction Parameters

| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| KHSO₄ | 80 | 5 | 85 |

| H₂SO₄ | 70 | 6 | 78 |

| p-TsOH | 90 | 4 | 88 |

Solvent-Free Grinding

Mechanical grinding of solid reactants with I₂ or K₂CO₃ achieves high yields without solvents, reducing waste.

Characterization and Analytical Techniques

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, indole H2), 3.12 (s, 6H, N(CH₃)₂), 2.41 (s, 3H, CH₃).

-

IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Dimethylamino)-2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.

Industry: Used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to:

Bind to Receptors: It can bind to specific receptors in the body, modulating their activity and leading to various physiological effects.

Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular processes.

Induce Apoptosis: It has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table highlights key structural variations, synthesis routes, and biological activities of analogs:

Key Observations

Bioactivity Trends :

- Ferrocene-containing analogs (e.g., from ) exhibit enhanced cytotoxicity and enzyme inhibition, likely due to redox-active ferrocene and sulfonyl pharmacophores .

- α,β-Unsaturated ketones (e.g., ) are pivotal intermediates for tyrosine kinase inhibitors (e.g., osimertinib), leveraging their electrophilic β-carbon for covalent target binding .

- Halogenated derivatives (e.g., 4-chlorophenyl in ) may improve metabolic stability and target affinity via hydrophobic interactions .

Synthesis Methods :

- Physicochemical Properties: Tertiary amines (dimethylamino groups) increase solubility and membrane permeability. Indole and aromatic substituents contribute to π-π stacking interactions with biological targets .

Biological Activity

3-(Dimethylamino)-2-methyl-1-(1-methyl-1H-indol-3-yl)propan-1-one, commonly referred to as a synthetic indole derivative, has garnered attention in pharmacology due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been studied for its effects on the central nervous system (CNS) and other biological systems.

- Molecular Formula : C₁₆H₁₈N₂O

- Molecular Weight : 258.33 g/mol

- CAS Number : 1185294-31-8

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine. The dimethylamino group is known to enhance lipophilicity, facilitating better penetration across the blood-brain barrier, which is crucial for CNS activity.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological effects:

- Psychoactive Effects : The compound has been noted for its stimulant properties, similar to other indole derivatives. It may induce effects such as euphoria and increased energy levels.

- Antidepressant Potential : Preliminary studies suggest that this compound could possess antidepressant-like effects, potentially through modulation of serotonin pathways.

- Analgesic Properties : Some research indicates that it may exhibit analgesic effects, making it a candidate for pain management therapies.

In Vitro Studies

A study conducted by researchers at MedRxiv evaluated the compound's efficacy in inhibiting certain viral proteases, revealing promising results in antiviral activity against SARS-CoV variants. The findings highlighted its potential as a therapeutic agent in viral infections.

In Vivo Studies

Animal studies have demonstrated that administration of the compound resulted in significant changes in behavior indicative of stimulant activity. For instance, rodents treated with varying doses exhibited increased locomotor activity compared to control groups.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Psychoactive Effects | Stimulant-like behavior | MedRxiv |

| Antidepressant Potential | Increased serotonin levels | ResearchGate |

| Analgesic Properties | Reduced pain response | PubChem |

Q & A

Q. What are the recommended methods for synthesizing this compound, and what critical parameters influence yield?

Synthesis typically involves multi-step organic reactions, such as condensation or nucleophilic substitution. For indole derivatives, a common approach includes refluxing precursors in polar aprotic solvents (e.g., DMF) with catalysts like triethylamine. Key parameters affecting yield include:

- Temperature control : Optimal reflux temperatures (e.g., 80–100°C) to avoid side reactions.

- Reaction time : Extended periods (5+ hours) ensure completion, as seen in analogous indole syntheses .

- Purification : Column chromatography or recrystallization from ethyl acetate/hexane mixtures to isolate the product.

Q. How can the crystal structure of this compound be determined, and which validated tools are used?

Single-crystal X-ray diffraction is the gold standard. The SHELX software suite (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely employed for small-molecule crystallography. Critical steps include:

Q. What key safety protocols must be followed when handling this compound?

Based on structurally similar compounds:

- GHS hazards : Acute toxicity (oral, category 4), skin/eye irritation (category 2), and respiratory irritation (category 3) .

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods to avoid inhaling vapors or aerosols .

Q. Which spectroscopic techniques confirm structural identity, and what signals are expected?

- NMR :

- ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm for indole), dimethylamino singlet (δ 2.2–2.5 ppm).

- ¹³C NMR: Carbonyl resonance (δ 190–210 ppm).

- IR : Stretching vibrations for carbonyl (1650–1750 cm⁻¹) and N–H indole (≈3400 cm⁻¹).

- Mass spectrometry : Molecular ion peak matching the molecular weight (e.g., 273.36 g/mol) .

Advanced Questions

Q. How should researchers address crystallographic data discrepancies, such as anomalous bond lengths?

Q. What strategies optimize enantiomeric purity during synthesis?

Q. How does the dimethylamino group influence reactivity in nucleophilic reactions?

- Electronic effects : The dimethylamino group donates electrons via resonance, activating the adjacent carbonyl toward nucleophilic attack (e.g., in Schiff base formation).

- Steric hindrance : The bulky group may slow reactions at the β-carbon. Computational modeling (e.g., DFT) can predict reactive sites .

Q. What computational methods predict pharmacological interactions of this compound?

Q. How can stability be maintained during long-term storage?

- Conditions : Store at –20°C in amber vials under inert gas (N₂/Ar).

- Decomposition risks : Monitor for hydrolysis of the carbonyl group or oxidation of the indole ring via periodic HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.